![molecular formula C14H11NO4 B14220025 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-68-8](/img/structure/B14220025.png)
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety. This compound is notable for its structural features, which include a nitrophenyl group and a dihydroxybenzene moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a suitable precursor, followed by a series of steps to introduce the ethenyl and dihydroxybenzene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
化学反応の分析
Types of Reactions
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.
科学的研究の応用
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol has several applications in scientific research:
作用機序
The mechanism by which 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, affecting metabolic pathways. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels .
類似化合物との比較
Similar Compounds
Resveratrol: 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol, a well-known stilbene with antioxidant properties.
Benzofuran-stilbene hybrids: Compounds that combine benzofuran and stilbene moieties, exhibiting unique antioxidative activities.
Uniqueness
5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to other stilbenes. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
823804-68-8 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC名 |
5-[2-(4-nitrophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11NO4/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18)19/h1-9,16-17H |
InChIキー |
JJNQRIBTBNZQBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


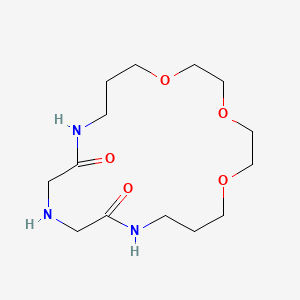
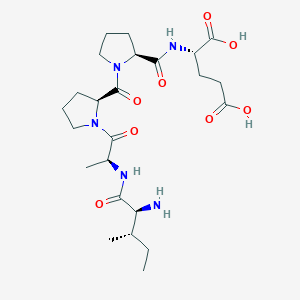
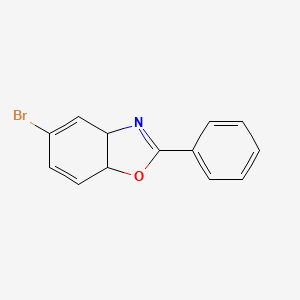
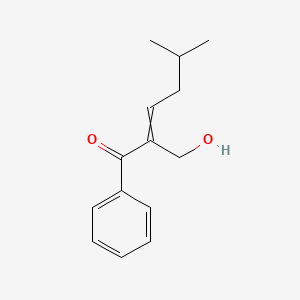
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

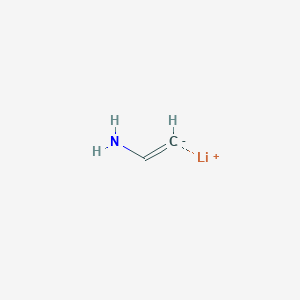
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
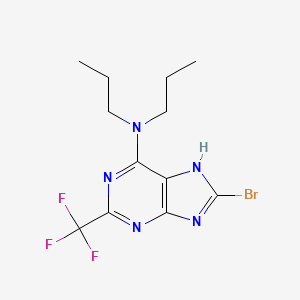
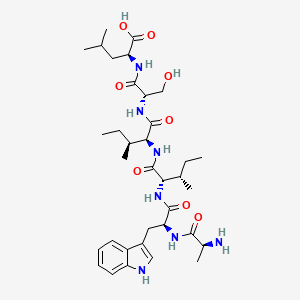
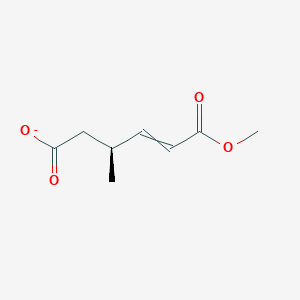
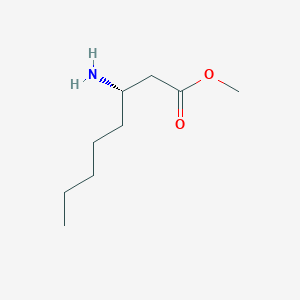
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
